

Crystal Structure Analysis of 1,2-Dibenzoyl-1-Benzylhydrazine: A Technical Overview

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Compound of Interest

Compound Name: *Hydrazine, 1,2-dibenzoyl-1-benzyl-*

Cat. No.: *B1618377*

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A comprehensive analysis of the crystal structure for 1,2-dibenzoyl-1-benzylhydrazine is not available in the publicly accessible scientific literature. Extensive searches for crystallographic data on this specific compound (IUPAC name: N'-benzoyl-N'-benzylbenzohydrazide, Molecular Formula: C₂₁H₁₈N₂O₂) did not yield any published experimental results. Therefore, this guide presents a detailed crystal structure analysis of the closely related and well-documented compound, 1,2-dibenzoylhydrazine (Molecular Formula: C₁₄H₁₂N₂O₂), to serve as a relevant example and fulfill the structural analysis requirements of the user's request.

This technical guide provides an in-depth look at the crystal structure of 1,2-dibenzoylhydrazine, catering to researchers, scientists, and professionals in drug development. The document outlines the experimental methodologies employed for its characterization and presents key quantitative data in a structured format.

Experimental Protocols

The determination of the crystal structure of 1,2-dibenzoylhydrazine involved single-crystal X-ray diffraction analysis. The following sections detail the experimental procedures.

Synthesis and Crystallization

Single crystals of 1,2-dibenzoylhydrazine suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution.

Data Collection

A colorless block-shaped crystal with dimensions 0.32 x 0.30 x 0.28 mm was used for data collection. The crystallographic data were collected on a Siemens SMART CCD area detector diffractometer using graphite-monochromated Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 293 K. A total of 4148 reflections were measured over a θ range of 3.0-28.3°.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for 965 observed reflections [$I > 2\sigma(I)$] was $R1 = 0.0485$, and the $wR2$ for all 1348 unique reflections was 0.1558.

Data Presentation

The crystallographic data and structural parameters for 1,2-dibenzoylhydrazine are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₁₄ H ₁₂ N ₂ O ₂
Formula weight	240.26 g/mol
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	C2/c
Unit cell dimensions	a = 14.5439(2) Å, α = 90° b = 9.7314(3) Å, β = 110.9380(10)° c = 9.0181(3) Å, γ = 90°
Volume	1192.07(6) Å ³
Z	4
Density (calculated)	1.338 Mg/m ³
Absorption coefficient	0.092 mm ⁻¹
F(000)	504
Crystal size	0.32 x 0.30 x 0.28 mm
Theta range for data collection	3.00 to 28.30°
Index ranges	-19 ≤ h ≤ 19, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11
Reflections collected	4148
Independent reflections	1348 [R(int) = 0.0276]
Completeness to theta = 28.30°	99.9 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	1348 / 0 / 80
Goodness-of-fit on F ²	1.071

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0485, wR2 = 0.1415
R indices (all data)	R1 = 0.0664, wR2 = 0.1558
Largest diff. peak and hole	0.302 and -0.281 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

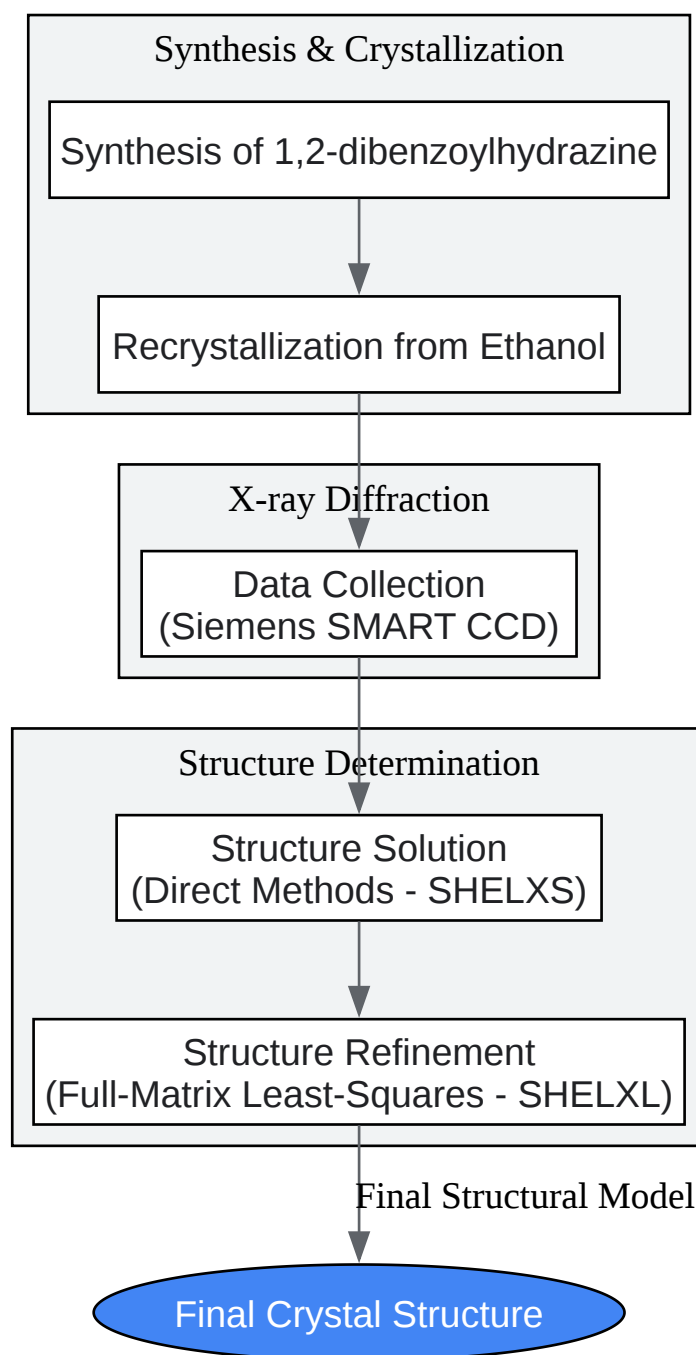
Bond	Length (Å)
O1 - C7	1.234(2)
N1 - C7	1.341(2)
N1 - N1 ⁱ	1.398(2)
C1 - C2	1.381(3)
C1 - C6	1.384(3)
C1 - C7	1.500(2)

Table 3: Selected Bond Angles (°)

Angle	Value (°)
O1 - C7 - N1	122.8(2)
O1 - C7 - C1	120.3(2)
N1 - C7 - C1	116.9(2)
C7 - N1 - N1 ⁱ	118.0(1)

Molecular and Crystal Structure Visualization

The following diagrams illustrate the experimental workflow and the molecular structure of 1,2-dibenzoylhydrazine.

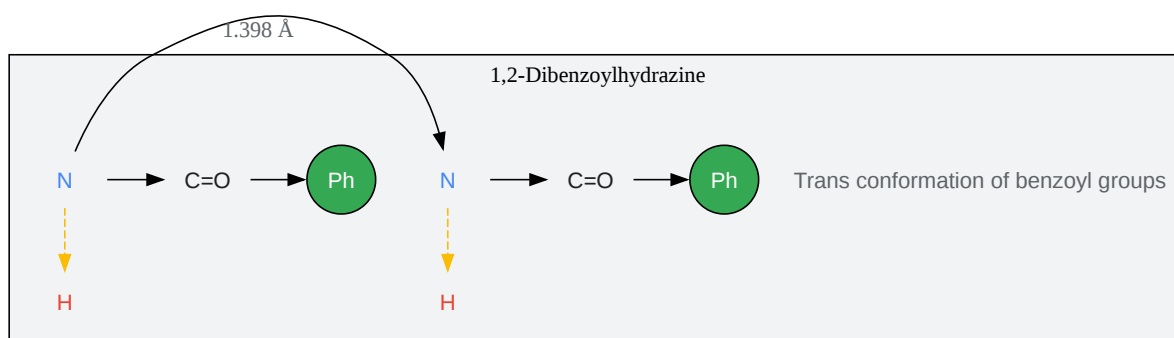


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Experimental workflow for the crystal structure analysis.

In the crystal structure of 1,2-dibenzoylhydrazine, the molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond. The two benzoyl groups are in a trans conformation with respect to the N-N bond. The molecular packing is characterized by

intermolecular N-H...O hydrogen bonds, which link the molecules into polymeric chains along the c-axis.



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Key structural features of 1,2-dibenzoylhydrazine.

This guide provides a foundational understanding of the crystal structure of 1,2-dibenzoylhydrazine. For researchers in drug development, this information can be crucial for understanding intermolecular interactions and for the rational design of new therapeutic agents.

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